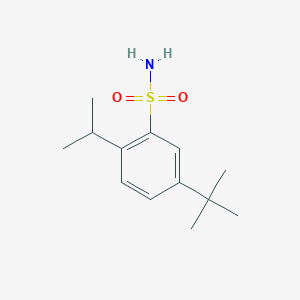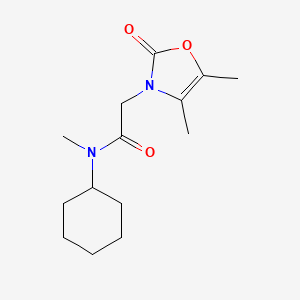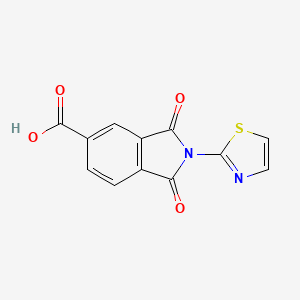![molecular formula C17H21N3O2 B5688081 N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide](/img/structure/B5688081.png)
N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide, also known as EX-527, is a selective inhibitor of Sirtuin 1 (SIRT1), a type of histone deacetylase (HDAC) that plays a crucial role in regulating various cellular processes. SIRT1 has been implicated in the regulation of aging, metabolism, and stress response, making it an attractive target for drug development. EX-527 has shown potential in various scientific research applications, including cancer therapy, neurodegenerative disease, and metabolic disorders.
Wirkmechanismus
N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide works by selectively inhibiting the activity of SIRT1, a type of HDAC that regulates gene expression and various cellular processes. SIRT1 deacetylates various target proteins, including histones and transcription factors, leading to changes in gene expression and cellular function. Inhibition of SIRT1 activity by N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide leads to changes in gene expression and cellular function, which can have therapeutic effects in various diseases.
Biochemical and physiological effects:
N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide has been shown to have various biochemical and physiological effects. Inhibition of SIRT1 activity by N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide leads to changes in gene expression and cellular function, which can have downstream effects on various cellular processes. For example, inhibition of SIRT1 activity has been shown to increase p53 acetylation and activation, leading to apoptosis in cancer cells. In addition, inhibition of SIRT1 activity has been shown to increase insulin sensitivity and reduce adiposity in animal models of obesity and type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of SIRT1, which allows for specific modulation of SIRT1 activity without affecting other HDACs. It is also relatively stable and easy to handle, making it suitable for use in various experimental settings.
However, there are also limitations to the use of N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide in lab experiments. It has relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings. In addition, the effects of N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide on other cellular processes and pathways are not fully understood, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide. One area of interest is in the development of more potent and selective SIRT1 inhibitors. This could lead to the development of more effective therapies for various diseases.
Another area of interest is in the identification of downstream targets of SIRT1 inhibition. This could lead to a better understanding of the cellular processes and pathways affected by SIRT1 inhibition, which could in turn lead to the development of more targeted therapies.
Finally, there is also interest in the development of novel drug delivery systems for N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide. This could improve the solubility and bioavailability of N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide, making it more suitable for use in various experimental settings.
Synthesemethoden
N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the formation of a key intermediate, which is then converted to the final product through a series of reactions. The synthesis has been optimized to produce high yields of pure N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide has been extensively studied in various scientific research applications. One of the most promising applications is in cancer therapy. SIRT1 is known to play a role in the development and progression of various types of cancer, and inhibition of SIRT1 activity has been shown to have anti-tumor effects. N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide has also been studied in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. SIRT1 has been shown to play a protective role in these diseases, and inhibition of SIRT1 activity has been linked to disease progression. N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
In addition, N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide has been studied in the context of metabolic disorders such as obesity and type 2 diabetes. SIRT1 has been shown to play a role in regulating metabolism, and inhibition of SIRT1 activity has been linked to metabolic dysfunction. N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide has been shown to improve insulin sensitivity and reduce adiposity in animal models of obesity and type 2 diabetes.
Eigenschaften
IUPAC Name |
N-[2-(2-ethylimidazol-1-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-16-18-7-9-20(16)10-8-19-17(21)14-11-13-5-3-4-6-15(13)22-12-14/h3-7,9,14H,2,8,10-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDRNNMCCGSZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCNC(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenoxy)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5688003.png)
![4-[(2-methoxy-1-naphthyl)methyl]morpholine](/img/structure/B5688004.png)
![N-{1-[(cyclohexylamino)carbonyl]-4-piperidinyl}-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5688009.png)

![4-{[2-(3-methylphenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5688022.png)

![4-phenyl-2-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1(2H)-phthalazinone](/img/structure/B5688044.png)
![1-(3,5-dichloro-4-methylbenzoyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B5688046.png)
![2-[(2-isopropyl-1H-benzimidazol-1-yl)carbonyl]benzoic acid](/img/structure/B5688051.png)

![1-methoxy-4-[(2-phenylvinyl)sulfonyl]benzene](/img/structure/B5688061.png)
![6-ethyl-2-methyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5688077.png)
![1-methyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5688094.png)
